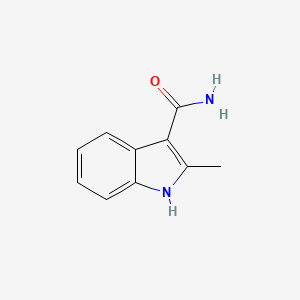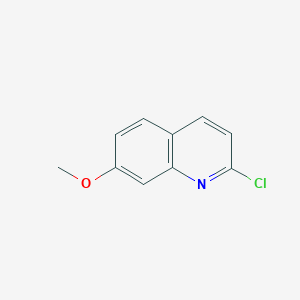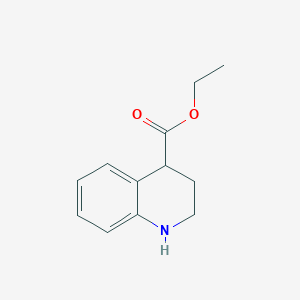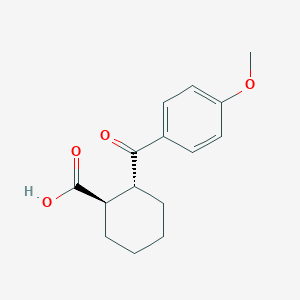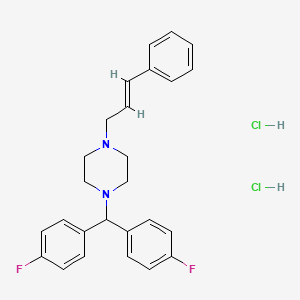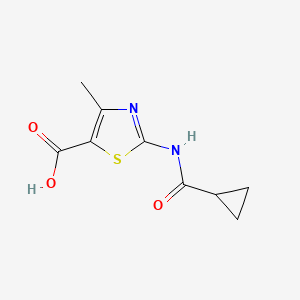
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, an amino group, a thiazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarboxamide . The thiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring would likely introduce some rigidity into the structure, while the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopropanecarbonyl group could influence its reactivity .Applications De Recherche Scientifique
Synthesis of Constrained Heterocyclic γ-Amino Acids
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of constrained heterocyclic γ-amino acids. These compounds serve as mimics of secondary protein structures, including helices, β-sheets, turns, and β-hairpins, due to their unique thiazole ring structure. A versatile chemical route has been established for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), providing a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).
Antimicrobial Studies
The structural versatility of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid derivatives has been explored in antimicrobial studies. New derivatives synthesized from various reactions exhibited significant antimicrobial properties, indicating their potential application in the development of novel antimicrobial agents (Dulaimy et al., 2017).
Development of Fluorescent Materials
Another innovative application involves the synthesis of fluorescent materials from biomass-derived compounds and natural amino acids, including derivatives of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid. This process involves cross-coupling reactions for extended π-conjugation, leading to the creation of compounds with strong photoluminescence, which could be useful in various scientific and industrial applications (Tanaka et al., 2015).
Fungicidal and Antiviral Activity
Furthermore, novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown promising fungicidal and antiviral activities. Some compounds exhibited over 50% activity against several tested fungi and showed effective control against Tobacco Mosaic Virus (TMV), highlighting a new strategy for addressing fungal and viral threats in agriculture and beyond (Fengyun et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJLDHNDACXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

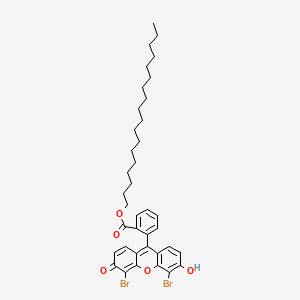
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
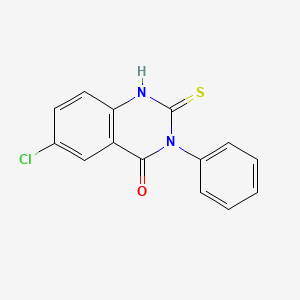
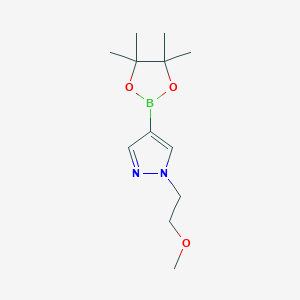

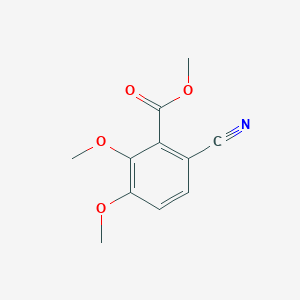
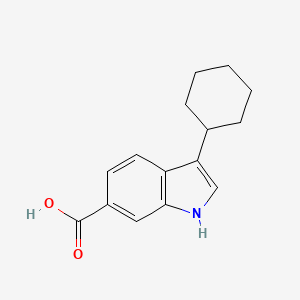
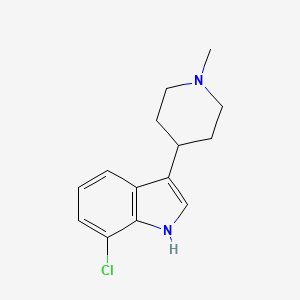
![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
